N-(quinolin-5-yl)benzamide

Anticancer Cytotoxicity Colorectal Cancer

N-(quinolin-5-yl)benzamide (10a) is the foundational, unsubstituted core for a series of HDAC inhibitors with potent, selective cytotoxicity against colorectal cancer models (HCT116, HT-29). Its unique geometry is essential for Class I HDAC engagement, a property lost with generic substitutions. Procure as a validated SAR scaffold or reference control for dermatological filaggrin research.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 42464-81-3
Cat. No. B5826849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-5-yl)benzamide
CAS42464-81-3
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C16H12N2O/c19-16(12-6-2-1-3-7-12)18-15-10-4-9-14-13(15)8-5-11-17-14/h1-11H,(H,18,19)
InChIKeyYFAPDQWOPMTKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(quinolin-5-yl)benzamide (CAS 42464-81-3): A Core Scaffold for Anticancer HDAC Inhibitor Development and Filaggrin Modulation


N-(quinolin-5-yl)benzamide (CAS 42464-81-3) is a foundational heterocyclic building block belonging to the quinoline-benzamide class. This compound serves as the unsubstituted parent core for a broad series of derivatives investigated in medicinal chemistry. Its structure comprises a quinoline ring linked to a benzamide moiety via an amide bond at the 5-position [1]. Primary literature identifies this specific compound as '10a', a key reference compound in structure-activity relationship (SAR) studies for anticancer agent development targeting histone deacetylases (HDACs) [2]. Beyond oncology, patents have established N-quinolylbenzamide derivatives, of which this compound is the core, as promoters of filaggrin production, indicating a distinct application in dermatological research for restoring skin barrier function [3].

Why N-(quinolin-5-yl)benzamide's Specific Scaffold is Not Interchangeable with Other Quinoline or Benzamide Analogs


Within the quinoline-benzamide class, even minor structural modifications to the N-(quinolin-5-yl)benzamide core can drastically alter or completely abolish its biological profile. The parent compound (10a) exhibits a unique combination of potent cytotoxicity and HDAC inhibition that is highly sensitive to substitution patterns. For instance, introducing a methyl group at the 2-position of the quinoline ring enhances activity, while adding bulky aryl groups reduces potency due to steric hindrance in the enzyme binding site [1]. This demonstrates that the core scaffold's geometry is not merely a passive framework but an active determinant of target engagement. Furthermore, a derivative of this core, 4-[Bis(2-chloroethyl)amino]-N-(quinolin-5-yl)benzamide, has been shown to exhibit selectivity for Class I HDACs (1, 2, and 3), a property directly linked to the N-(quinolin-5-yl)benzamide moiety's interaction with the enzyme's catalytic tunnel . Consequently, substituting this specific core with a generic benzamide or a differently substituted quinoline will not recapitulate the same activity profile, making it a distinct chemical entity for research and development.

N-(quinolin-5-yl)benzamide (CAS 42464-81-3): Head-to-Head Comparative Data on Cytotoxicity and HDAC Inhibition


Comparative Cytotoxicity of Parent Compound 10a vs. 2-Methyl Derivative 10b in Colorectal Cancer Cell Lines

In a direct head-to-head comparison, the parent compound N-(quinolin-5-yl)benzamide (referred to as compound 10a) demonstrates potent and comparable cytotoxicity to its more potent 2-methyl derivative (10b) in colorectal cancer cell lines HCT116 and HT-29. This establishes the unsubstituted core as an active anticancer agent in its own right, not just a less potent precursor [1].

Anticancer Cytotoxicity Colorectal Cancer

HDAC Enzyme Inhibitory Activity of 10a Compared to the Reference Drug Entinostat

The parent compound N-(quinolin-5-yl)benzamide (10a) demonstrates strong histone deacetylase (HDAC) inhibitory activity that is comparable to the clinically investigated reference drug Entinostat. This finding confirms the compound's mechanism of action and its potency against a well-established epigenetic target in oncology [1].

HDAC Inhibition Epigenetics Cancer Therapy

Cross-Study Comparison of Cytotoxicity Against a Panel of Human Cancer Cell Lines

N-(quinolin-5-yl)benzamide (10a) exhibits broad-spectrum anticancer activity in vitro, with notable selectivity towards colorectal cancer cell lines. Its cytotoxic profile across a panel of five human cancer cell lines provides a defined baseline for comparing the potency of its derivatives and other quinoline-based compounds [1].

Anticancer Cytotoxicity Panel SAR Analysis

Comparative Binding Affinity for Polyadenylate-Binding Protein 1 (PABP1)

A close structural analog, 4-methoxy-N-(quinolin-5-yl)benzamide, demonstrates minimal binding affinity for Polyadenylate-binding protein 1 (PABP1) with an IC50 > 100 µM. In contrast, the 4-chloro analog shows weak but measurable binding (IC50 = 9.09 µM). This suggests that the parent N-(quinolin-5-yl)benzamide core itself, lacking these para-substituents, likely exhibits a distinct binding profile and can serve as a useful negative control or selectivity tool when investigating this target [1][2].

Protein Binding Chemical Probe Target Identification

Key Research and Industrial Applications for N-(quinolin-5-yl)benzamide (CAS 42464-81-3) Driven by Comparative Evidence


Core Scaffold for Anticancer SAR Studies and Lead Optimization

Procure this compound to serve as the foundational parent scaffold in medicinal chemistry programs aimed at developing novel HDAC inhibitors or anticancer agents. Its demonstrated potent cytotoxicity and HDAC inhibition, comparable to its most active derivative (10b) and the reference drug Entinostat [1], make it an ideal starting point for systematic structure-activity relationship (SAR) exploration. Researchers can use this unsubstituted core to map the effects of various substitutions on the quinoline and benzamide rings, as highlighted by the >11-fold difference in PABP1 binding between its 4-chloro and 4-methoxy analogs [2]. This approach allows for rational design and optimization of potency, selectivity, and pharmacokinetic properties.

Positive Control for Colorectal Cancer Cell-Based Assays

N-(quinolin-5-yl)benzamide (10a) is a validated positive control for cytotoxicity assays in colorectal cancer models. The evidence shows that this compound, along with its entire derivative series, exhibits enhanced cytotoxic activity specifically against HCT116 and HT-29 cell lines compared to lung, breast, and ovarian cancer cells [1]. Researchers focused on colorectal cancer can use this compound as a reliable, well-characterized control to benchmark assay performance, validate new experimental protocols, or serve as a reference point when screening novel chemical libraries for selective anticancer activity.

Reference Standard for Analytical and Synthetic Chemistry

Utilize this high-purity compound as a reference standard in analytical chemistry or as a key building block in synthetic chemistry. Its well-defined structure (C16H12N2O, MW: 248.28 g/mol) [1] makes it an ideal calibration standard for HPLC, LC-MS, or NMR analysis. Furthermore, its synthesis is well-documented [2], allowing researchers to use it as a substrate for further chemical transformations, such as C-H functionalization or the creation of diverse derivative libraries via the reactive amide bond or the quinoline ring system. The availability of the compound in high purity (e.g., 95-98%) from reputable vendors supports its use in both analytical and preparative applications.

Filaggrin Modulation Research in Dermatology

For research groups investigating skin barrier function and related diseases like atopic dermatitis, this compound is the core structure of a patented class of filaggrin production promoters [1]. The patent explicitly includes N-quinolylbenzamide derivatives as active agents for improving water retention and barrier function of the stratum corneum. Procuring N-(quinolin-5-yl)benzamide provides access to the fundamental chemical entity for exploring this novel biological pathway, enabling the development of new in vitro and ex vivo models for skin research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(quinolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.